5-Dodecynal, 3-methyl-
Description
5-Dodecynal, 3-methyl- is a branched aliphatic aldehyde with a 12-carbon chain (dodecyl group), a methyl substituent at the third carbon, and an aldehyde functional group at the fifth position. Such compounds are often associated with flavor, fragrance, and biological activity due to their volatility and reactive functional groups .
Properties
CAS No. |
823785-37-1 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
3-methyldodec-5-ynal |
InChI |
InChI=1S/C13H22O/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h12-13H,3-7,10-11H2,1-2H3 |
InChI Key |
YRRVPGRVUWIKKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCC(C)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecynal, 3-methyl- typically involves the alkylation of terminal alkynes followed by oxidation. One common method is the reaction of 1-decyne with methyl iodide in the presence of a strong base such as sodium amide to form 3-methyl-1-dodecyne. This intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield 5-Dodecynal, 3-methyl-.
Industrial Production Methods
Industrial production of 5-Dodecynal, 3-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Dodecynal, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Sodium amide (NaNH2), Methyl iodide (CH3I)
Major Products Formed
Oxidation: 5-Dodecynoic acid, 3-methyl-
Reduction: 5-Dodecynol, 3-methyl-
Substitution: Various substituted alkynes depending on the nucleophile used
Scientific Research Applications
5-Dodecynal, 3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Dodecynal, 3-methyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The alkyne group can participate in cycloaddition reactions, forming new chemical bonds and structures. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Functional Group and Branching Effects
- 3-Methylbutanal (C₅H₁₀O): A short-chain aldehyde with a methyl branch at position 3. It is a key aroma compound in alcoholic beverages, contributing malty and fruity notes . Compared to 5-Dodecynal, 3-methyl-, its shorter chain length (C5 vs. C12) results in higher volatility (boiling point ~92–94°C) and lower molecular weight (86.13 g/mol). The methyl branch enhances its solubility in hydrophobic matrices, making it prevalent in flavor formulations .
- Butanoic acid, 3-methyl- (C₅H₁₀O₂): A branched carboxylic acid with a methyl group at position 3. Unlike aldehydes, its carboxylic acid group increases polarity and boiling point (est. ~175°C). It is implicated in cheese and fermented product aromas, demonstrating how branching and functional groups modulate sensory properties .
Chain Length and Positional Isomerism
- 1-Butanol, 3-methyl- (C₅H₁₂O): A branched alcohol with a methyl group at position 3. Its acetate ester (1-Butanol, 3-methyl- acetate) is used in essential oils, exhibiting floral and fruity notes . The alcohol’s longer chain (C5) compared to 3-methylbutanal reduces volatility, while the ester derivative enhances stability in formulations.
- Neophytadiene (C₂₀H₃₈): A diterpene with anti-inflammatory and antibacterial properties .
Data Table: Comparative Properties of Selected Compounds
Research Findings and Implications
- Aroma and Flavor : Methyl-branched aldehydes like 3-methylbutanal are critical in food and fragrance industries due to their low odor thresholds and stability . 5-Dodecynal, 3-methyl-’s longer chain may suit applications requiring sustained scent release, such as perfumes or air fresheners.
- Metabolic Pathways : Volatile 3-methyl-substituted compounds are influenced by metabolic regulators like melatonin, suggesting that 5-Dodecynal, 3-methyl- could be a biomarker or effector in plant-microbe interactions .
- Safety and Read-Across: For toxicity assessment, analogs like 3-methylcyclopentadecenone (CAS # 82356-51-2) could serve as read-across candidates, as practiced for structurally similar ketones .
Limitations and Notes
- Experimental data on physical properties (e.g., boiling point, solubility) and bioactivity are needed to validate hypotheses.
- Branched aldehydes often exhibit unique reactivity in organic synthesis, warranting further study for applications in pharmaceutical or agrochemical industries.
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